N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine typically involves the protection of the amino group of L-phenylalanine with the Boc group, followed by coupling with L-isoleucine. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reaction with L-isoleucine can be facilitated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC or EDC.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, hydrochloric acid in methanol.
Coupling: DIC or EDC in the presence of HOBt or N-hydroxysuccinimide (NHS).
Major Products Formed
Deprotection: L-phenylalanyl-L-isoleucine.
Coupling: Extended peptides or polypeptides.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary function of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine is to serve as a protected intermediate in peptide synthesis. The Boc group protects the amino function during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation, allowing for the stepwise synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but lacks the L-isoleucine moiety.
N-(tert-Butoxycarbonyl)-L-isoleucine: Similar in structure but lacks the L-phenylalanine moiety.
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-valine: Similar in structure but contains L-valine instead of L-isoleucine.
Uniqueness
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine is unique due to its specific combination of L-phenylalanine and L-isoleucine, making it suitable for the synthesis of peptides that require these particular amino acids. Its stability and ease of handling make it a valuable intermediate in peptide synthesis .
Properties
CAS No. |
191398-49-9 |
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Molecular Formula |
C20H30N2O5 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-6-13(2)16(18(24)25)22-17(23)15(12-14-10-8-7-9-11-14)21-19(26)27-20(3,4)5/h7-11,13,15-16H,6,12H2,1-5H3,(H,21,26)(H,22,23)(H,24,25)/t13-,15-,16-/m0/s1 |
InChI Key |
QFEJSKZCVMUHLW-BPUTZDHNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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